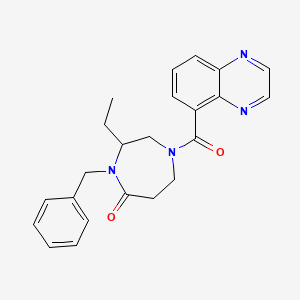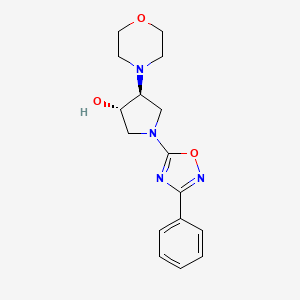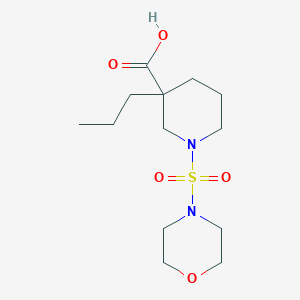
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one, also known as QNZ-46, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It has been shown to have promising anti-cancer properties, particularly in regards to its ability to inhibit the NF-κB pathway, which plays a critical role in cancer cell growth and survival.
Mecanismo De Acción
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one inhibits the NF-κB pathway by binding to the IKKβ kinase, which is a critical component of this pathway. By inhibiting this kinase, this compound prevents the activation of NF-κB, which in turn leads to decreased cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has also been shown to have anti-inflammatory effects. This is likely due to its ability to inhibit the NF-κB pathway, which is also involved in inflammation. This compound has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one is its potent inhibition of the NF-κB pathway, which makes it a promising candidate for cancer treatment. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one. One area of study could be the development of more efficient synthesis methods for this compound, which would make it more accessible for further study. Another area of study could be the development of this compound derivatives with improved potency and selectivity. Additionally, further studies could be conducted to investigate the potential use of this compound in combination with other anti-cancer agents, as well as its potential use in other diseases involving inflammation.
Métodos De Síntesis
The synthesis of 4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one involves a series of chemical reactions, starting with the reaction of 2-aminobenzyl alcohol with ethyl chloroformate to form 2-ethoxycarbonylbenzylamine. This compound is then reacted with quinoxaline-2-carboxylic acid to form the quinoxaline-5-carboxamide derivative. The final step involves reacting the quinoxaline-5-carboxamide derivative with 1,2-dibromoethane to form the desired product, this compound.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-(quinoxalin-5-ylcarbonyl)-1,4-diazepan-5-one has been studied for its potential use in cancer treatment, particularly in regards to its ability to inhibit the NF-κB pathway. This pathway is known to play a critical role in cancer cell growth and survival, and inhibition of this pathway has been shown to have anti-cancer effects. This compound has been shown to be a potent inhibitor of the NF-κB pathway, and has been studied in a variety of cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-(quinoxaline-5-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-2-18-16-26(14-11-21(28)27(18)15-17-7-4-3-5-8-17)23(29)19-9-6-10-20-22(19)25-13-12-24-20/h3-10,12-13,18H,2,11,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZWMVITRFAQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,6aS*)-2-ethyl-5-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5433799.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5433801.png)
![2-methyl-5-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}benzamide](/img/structure/B5433823.png)
![2-(4-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5433841.png)
![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5433844.png)
![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5433851.png)
![N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5433855.png)


![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)
![3-{5-[(3-chloro-4-hydroxyphenyl)acetyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5433870.png)


